molecular formula C6H5FLiNO2S B2865668 Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate CAS No. 2241141-76-2

Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate

Cat. No.: B2865668
CAS No.: 2241141-76-2
M. Wt: 181.11
InChI Key: XWARUHFEWBUYDM-UHFFFAOYSA-M
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Description

Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H6FNO2SLi It is known for its unique structure, which includes a lithium ion and a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;6-fluoro-2-methylpyridine-3-sulfinate typically involves the reaction of 6-fluoro-2-methylpyridine with a sulfinic acid derivative in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of -10°C to room temperature .

Industrial Production Methods

Industrial production of lithium;6-fluoro-2-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like THF or dimethyl sulfoxide (DMSO) at controlled temperatures .

Major Products

The major products formed from these reactions include sulfonate and sulfinate derivatives, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;6-fluoro-2-methylpyridine-3-sulfinate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The pathways involved in its reactivity include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;6-chloro-2-methylpyridine-3-sulfinate
  • Lithium;6-bromo-2-methylpyridine-3-sulfinate
  • Lithium;6-iodo-2-methylpyridine-3-sulfinate

Uniqueness

Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorinated derivative exhibits different reactivity and stability compared to its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

lithium;6-fluoro-2-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.Li/c1-4-5(11(9)10)2-3-6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARUHFEWBUYDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(C=CC(=N1)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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